molecular formula C23H29NO7 B1437039 Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate CAS No. 1069137-73-0

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Cat. No.: B1437039
CAS No.: 1069137-73-0
M. Wt: 431.5 g/mol
InChI Key: WDEFWOPTRFWZLM-LEQGEALCSA-N
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Description

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a succinimidyl group, a tetrahydropyran ring, and a tetramethylchroman moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step often involves the protection of a hydroxyl group using dihydropyran to form a tetrahydropyran ring. This is achieved under acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

    Introduction of the Succinimidyl Group: The next step involves the reaction of the protected intermediate with succinic anhydride in the presence of a base such as pyridine. This step introduces the succinimidyl group into the molecule.

    Formation of the Tetramethylchroman Moiety: The final step involves the cyclization of the intermediate to form the tetramethylchroman ring. This is typically achieved through an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring and the tetramethylchroman moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the succinimidyl group, converting it to a more reactive amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinimidyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amide or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a linker in the synthesis of bioconjugates. It facilitates the attachment of biomolecules such as peptides and proteins to various surfaces or other molecules, aiding in the study of biological interactions and processes.

Medicine

In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a promising candidate for targeted drug delivery, improving the efficacy and reducing the side effects of treatments.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophiles such as amines and thiols, forming stable amide or thioether linkages. This reactivity is exploited in various applications, from bioconjugation to drug delivery.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS): Commonly used in bioconjugation, NHS esters are similar in reactivity but lack the tetrahydropyran and tetramethylchroman moieties.

    Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another bioconjugation reagent, SMCC contains a maleimide group for thiol-reactive conjugation.

    Succinimidyl 6-hydroxyhexanoate: Similar in structure but with a simpler aliphatic chain instead of the tetrahydropyran and tetramethylchroman rings.

Uniqueness

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate is unique due to its combination of the succinimidyl group with the tetrahydropyran and tetramethylchroman moieties. This unique structure imparts specific reactivity and stability, making it suitable for specialized applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2,5,7,8-tetramethyl-6-(oxan-2-yloxy)-3,4-dihydrochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-13-14(2)21-16(15(3)20(13)29-19-7-5-6-12-28-19)10-11-23(4,30-21)22(27)31-24-17(25)8-9-18(24)26/h19H,5-12H2,1-4H3/t19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFWOPTRFWZLM-LEQGEALCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659922
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069137-73-0
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Reactant of Route 5
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Reactant of Route 6
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

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